molecular formula C13H10I2N2O3S B11106239 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B11106239
M. Wt: 528.11 g/mol
InChI Key: CDLHPDAAOKTWLE-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxy-diiodophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the mixture being stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.

Major Products

    Oxidation: Formation of 2-iodo-3,5-diiodobenzaldehyde.

    Reduction: Formation of 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYL]AMINO}-1-BENZENESULFONAMIDE.

    Substitution: Formation of derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and sulfonamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE
  • 4-{[(E)-1-(2-HYDROXY-3,5-DIMETHYLPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE

Uniqueness

4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE is unique due to the presence of diiodophenyl groups, which impart distinct chemical properties such as increased molecular weight and potential for iodine-related biological activity. This sets it apart from similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C13H10I2N2O3S

Molecular Weight

528.11 g/mol

IUPAC Name

4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H10I2N2O3S/c14-9-5-8(13(18)12(15)6-9)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-7,18H,(H2,16,19,20)

InChI Key

CDLHPDAAOKTWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)S(=O)(=O)N

Origin of Product

United States

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